1-Nitro-N-propyl-9-acridinamine

Hypoxia-selective cytotoxicity Structure-activity relationship Nitroacridine

1-Nitro-N-propyl-9-acridinamine (CAS 19395-63-2) is a synthetic 1-nitroacridine derivative belonging to a class of DNA-intercalating agents extensively studied for their hypoxia-selective antitumor properties. As a close structural analogue of the clinical antitumor drug nitracrine (Ledakrin, C-283), this compound features a simple propylamino side chain at the 9-position, replacing nitracrine's 3-(dimethylamino)propylamino group.

Molecular Formula C16H15N3O2
Molecular Weight 281.31 g/mol
CAS No. 19395-63-2
Cat. No. B100306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Nitro-N-propyl-9-acridinamine
CAS19395-63-2
Synonyms1-Nitro-N-propyl-9-acridinamine
Molecular FormulaC16H15N3O2
Molecular Weight281.31 g/mol
Structural Identifiers
SMILESCCCNC1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-]
InChIInChI=1S/C16H15N3O2/c1-2-10-17-16-11-6-3-4-7-12(11)18-13-8-5-9-14(15(13)16)19(20)21/h3-9H,2,10H2,1H3,(H,17,18)
InChIKeyKOSPQEBOSIYFKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Nitro-N-propyl-9-acridinamine (CAS 19395-63-2): A Defined Nitracrine Analog for Evaluating Side-Chain Impact on Hypoxia-Selective Cytotoxicity


1-Nitro-N-propyl-9-acridinamine (CAS 19395-63-2) is a synthetic 1-nitroacridine derivative belonging to a class of DNA-intercalating agents extensively studied for their hypoxia-selective antitumor properties [1]. As a close structural analogue of the clinical antitumor drug nitracrine (Ledakrin, C-283), this compound features a simple propylamino side chain at the 9-position, replacing nitracrine's 3-(dimethylamino)propylamino group. This specific modification allows researchers to probe the critical role of the side chain's electronic and steric properties in modulating the aminoacridine/iminoacridan tautomeric equilibrium, which directly governs the degree of hypoxia-selective cytotoxicity within this compound class [2].

Why 1-Nitro-N-propyl-9-acridinamine Cannot Be Assumed Equivalent to Other 1-Nitroacridines


Within the 1-nitroacridine class, simple structural changes to the 9-position side chain result in profound shifts in biological activity, making generic substitution invalid. The side chain does not merely modulate pharmacokinetic properties; it electronically and sterically controls the chromophore's tautomeric state [1]. Compounds favoring the aminoacridine tautomer, like the 9-amino derivative, form less lethal DNA lesions, while those favoring the iminoacridan tautomer, like nitracrine, are potent hypoxia-selective cytotoxins [1]. 1-Nitro-N-propyl-9-acridinamine occupies a specific, quantifiable position on this spectrum, with a hypoxia-selectivity profile that is dramatically different from nitracrine, despite their structural similarity. Its use as a defined negative-control or comparator compound is therefore essential for any study seeking to isolate the structural determinants of hypoxia-selective cell killing in this pharmacophore [1].

Quantitative Comparative Evidence for 1-Nitro-N-propyl-9-acridinamine Against the Parent Drug Nitracrine


Head-to-Head Comparison of Hypoxia-Selective Cytotoxicity: Propyl Analog vs. Nitracrine

In a direct head-to-head comparison, the propyl analog 1-Nitro-N-propyl-9-acridinamine (compound 15) demonstrated dramatically lower hypoxia-selective cytotoxicity than the parent drug nitracrine (compound 2). While aerobic potency was similar, the differential toxicity under hypoxic versus aerobic conditions was nearly abolished in the propyl analog [1].

Hypoxia-selective cytotoxicity Structure-activity relationship Nitroacridine Clonogenic assay

Clonogenic Cell Survival: Comparison of CT10 Values for Propyl Analog and Nitracrine

In a more sensitive clonogenic survival assay, the propyl analog and nitracrine showed comparable potency under aerobic conditions, but the propyl analog's ability to kill hypoxic cells was severely attenuated. The CT10 ratio (air/N2) for the propyl analog indicated a small differential, while nitracrine showed a much larger therapeutic window [1].

Clonogenic survival Cytotoxicity Acridine DNA damage

Physicochemical Basis for Biological Differentiation: Tautomeric Equilibrium Controlled by the Propyl Side Chain

The molecular basis for the differential biological activity lies in the side chain's control over the aminoacridine/iminoacridan tautomeric equilibrium. Studies show that the 1-nitro group and the 9-alkylamino side chain create steric hindrance, favoring the iminoacridan tautomer, which is essential for hypoxia-selective DNA cross-linking. The simple propyl side chain of compound 15 results in a different tautomeric ratio compared to the complex basic side chain of nitracrine, as reflected in their distinct reduction potentials and biological profiles [1].

Tautomerism Iminoacridan Aminoacridine Chromophore structure

Differentiation in Mutagenic Profile: Evidence from Nitracrine Analog Studies

The mutagenic properties of nitracrine and its analogues are not uniform across the class. Studies on the mutagenicity of various nitracrine derivatives in Salmonella typhimurium have demonstrated that individual compounds exhibit different characteristics, with some analogues showing significantly altered mutagenic profiles compared to the parent drug [1]. This indicates that the propyl analog may possess a distinct genotoxicity fingerprint.

Mutagenicity Genotoxicity Drug safety profiling Salmonella assay

Optimal Scientific and Preclinical Application Scenarios for 1-Nitro-N-propyl-9-acridinamine


Mechanistic Studies of Bioreductive Drug Activation Requiring a Hypoxia-Insensitive Control

For studies aiming to dissect the molecular mechanism of hypoxia-selective cytotoxicity in 1-nitroacridines, 1-Nitro-N-propyl-9-acridinamine serves as an ideal control compound. Its equipotent aerobic cytotoxicity but near-complete loss of hypoxic selectivity, when compared directly to nitracrine (IC50 ratio of 1.45 vs. 11.9), allows researchers to attribute differential effects specifically to the bioreductive activation pathway rather than to general DNA-intercalation or off-target effects [1]. This is based on the quantitative evidence from the Denny et al. 1990 study that established its profile in both growth inhibition and clonogenic assays.

RNA Synthesis Inhibition Assays as a Tool to Probe Thiol-Dependent DNA Binding

The foundational study on RNA synthesis inhibition showed that the biological activity of 1-nitro-9-aminoacridines is thiol-dependent, with the 1-nitro group and the side chain length playing critical roles [1]. Researchers can utilize 1-Nitro-N-propyl-9-acridinamine in in vitro RNA polymerase assays to specifically study how the absence of a terminal basic amine group on the side chain alters the formation of thiol-dependent, irreversible complexes with DNA, providing a clear comparison to the behavior of nitracrine and other more complex side-chain analogs [1].

Structure-Tautomerism-Activity Relationship Studies in the Acridine Pharmacophore

The 'iminoacridan hypothesis' states that the degree of hypoxia-selective cytotoxicity correlates with the proportion of the iminoacridan tautomer, which is controlled by the side chain's steric and electronic properties [1]. 1-Nitro-N-propyl-9-acridinamine, with its simple alkyl side chain, is a key calibration point to test this hypothesis. By comparing its tautomeric ratio (inferred from spectral data) and biological activity with those of other analogues like the 9-amino or 9-methylamino derivatives, researchers can build quantitative models for predicting the biological outcome of novel side-chain modifications [2].

Development of DNA-Damage Repair Reporter Assays

The cytotoxicity of all compounds in this class is due to nitro group reduction and subsequent macromolecular adduct formation, as shown using the DNA repair-defective Chinese hamster cell line UV4 [1]. However, 9-alkylamino derivatives that favor the iminoacridan tautomer form more lethal lesions than those in the aminoacridine form. With its distinct tautomeric preference and known biological profile, 1-Nitro-N-propyl-9-acridinamine can be used as a defined damaging agent in DNA repair reporter assays to study how cells process chemically distinct types of DNA lesions formed by 1-nitroacridines.

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